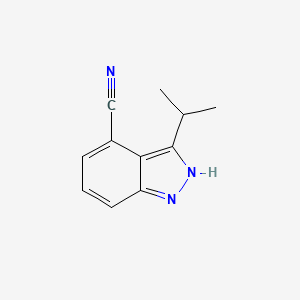
6-(Diethylamino)pyrazine-2-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Diethylamino)pyrazine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H13N3O2·HCl It is known for its unique structure, which includes a pyrazine ring substituted with a diethylamino group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Diethylamino)pyrazine-2-carboxylic acid hydrochloride typically involves the reaction of pyrazine-2-carboxylic acid with diethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
化学反応の分析
Types of Reactions
6-(Diethylamino)pyrazine-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The diethylamino group or the carboxylic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of substituted pyrazine compounds.
科学的研究の応用
6-(Diethylamino)pyrazine-2-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-(Diethylamino)pyrazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The diethylamino group and the pyrazine ring play crucial roles in its activity, allowing it to bind to target proteins or enzymes and modulate their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
Pyrazine-2-carboxylic acid: Lacks the diethylamino group, resulting in different chemical and biological properties.
6-(Dimethylamino)pyrazine-2-carboxylic acid: Similar structure but with dimethylamino instead of diethylamino group.
6-(Diethylamino)nicotinic acid: Contains a pyridine ring instead of a pyrazine ring.
Uniqueness
6-(Diethylamino)pyrazine-2-carboxylic acid hydrochloride is unique due to the presence of both the diethylamino group and the pyrazine ring, which confer specific chemical reactivity and biological activity. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C9H14ClN3O2 |
|---|---|
分子量 |
231.68 g/mol |
IUPAC名 |
6-(diethylamino)pyrazine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-3-12(4-2)8-6-10-5-7(11-8)9(13)14;/h5-6H,3-4H2,1-2H3,(H,13,14);1H |
InChIキー |
RSQGJRLCUYLZAU-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=NC(=CN=C1)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


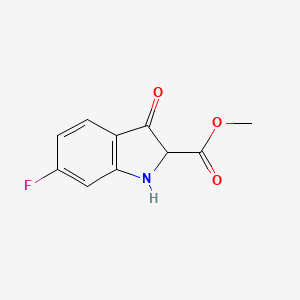

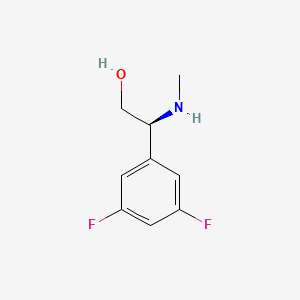
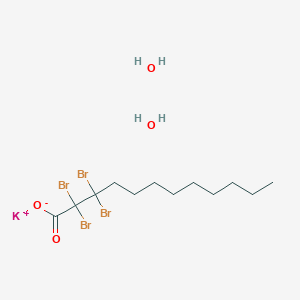
![7-Bromoimidazo[2,1-f][1,2,4]triazine](/img/structure/B12964477.png)
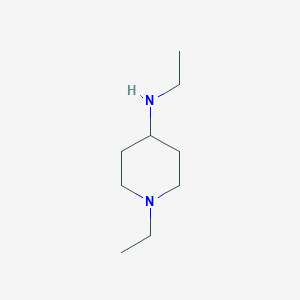

![2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12964490.png)
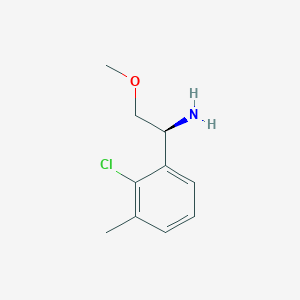
![Methyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide](/img/structure/B12964501.png)
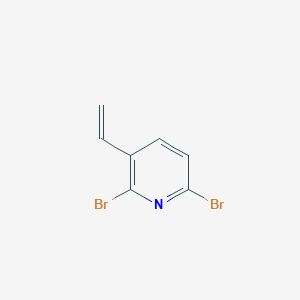
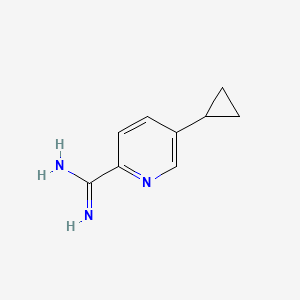
![Cobalt(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;hydrate](/img/structure/B12964524.png)
